Cas no 21960-27-0 (Phosphorane, (2-methylpropylidene)triphenyl-)

21960-27-0 structure
Product Name:Phosphorane, (2-methylpropylidene)triphenyl-
CAS No:21960-27-0
Molecular Formula:C22H23P
Molecular Weight:318.39182
CID:1405006
PubChem ID:11809301
Phosphorane, (2-methylpropylidene)triphenyl- Properties
Names and Identifiers
-
- Phosphorane, (2-methylpropylidene)triphenyl-
- 2-methylpropylidene(triphenyl)-λ<sup>5</sup>-phosphane
- P-(i-butylidene)triphenylphosphorane
- SCHEMBL5029456
- 21960-27-0
- DTXSID50473285
-
- InChIKey: NUHNKKUZZUAGCP-UHFFFAOYSA-N
- Inchi: InChI=1S/C22H23P/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3
- SMILES: CC(C)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Computed Properties
- Exact Mass: 318.15389
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Rotatable Bond Count: 4
- Monoisotopic Mass: 318.153737731g/mol
- Heavy Atom Count: 23
- Complexity: 338
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 3.5
- Topological Polar Surface Area: 0Ų
Experimental Properties
- LogP: 4.43870
- PSA: 0
Phosphorane, (2-methylpropylidene)triphenyl- Related Literature
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Li-Li Yu,Wei-Ling Xu,Jian-Guo Zhang,Shuang Li,Rong-Bing Li,Jing-Tai Zhao Sustainable Energy Fuels, 2021,5, 4944-4954
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2. Electron capture activation of the disulfide bond. The role of the asymmetry and electronegativity†José A. Gámez,Luis Serrano-Andrés,Manuel Yáñez Phys. Chem. Chem. Phys., 2010,12, 1042-1050
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3. Back cover
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4. Back cover
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Wen Jiang,Lijun Zhang,Lixin Zhang Dalton Trans., 2022,51, 12650-12660
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F. Agulló-Rueda,V. Torres-Costa J. Mater. Chem. C, 2021,9, 6579-6588
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Jiawei Zhu,Pengyan Wang,Ding Chen,Chengtian Zhang,Manjie Xiao,Qianli Ma,Huawei Bai,Rui Qin,Jingjing Ma J. Mater. Chem. A, 2021,9, 24677-24685
21960-27-0 (Phosphorane, (2-methylpropylidene)triphenyl-) Related Products
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